4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Overview
Description
4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is a chemical compound with the molecular formula C14H20FN and a molecular weight of 221.31 g/mol. This compound features an aniline core with an ethyl group at the 4-position and a fluorocyclopentylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline typically involves the following steps:
Preparation of 4-ethylaniline: This can be achieved through the nitration of ethylbenzene followed by reduction.
Fluorination: The cyclopentylmethyl group is fluorinated using appropriate fluorinating agents such as Selectfluor or xenon difluoride.
Coupling Reaction: The fluorocyclopentylmethyl group is then coupled with 4-ethylaniline using reagents like triethylamine and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to nitroso or nitro derivatives.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or KMnO4, under acidic or basic conditions.
Reduction: Reagents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Reagents like halogens (Br2, Cl2) or strong acids/bases.
Major Products Formed:
Oxidation: Nitrosoaniline, nitroaniline.
Reduction: 4-ethyl-N-[(1-fluorocyclopentyl)methyl]phenylamine.
Substitution: Halogenated derivatives of the aniline core.
Scientific Research Applications
4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals.
Industry: Application in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-ethyl-N-[(1-fluorocyclohexyl)methyl]aniline: Similar structure but with a cyclohexyl ring instead of cyclopentyl.
4-ethyl-N-[(1-chlorocyclopentyl)methyl]aniline: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 4-Ethyl-N-[(1-fluorocyclopentyl)methyl]aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its chlorinated or non-fluorinated analogs.
Properties
IUPAC Name |
4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN/c1-2-12-5-7-13(8-6-12)16-11-14(15)9-3-4-10-14/h5-8,16H,2-4,9-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKFJQHSICPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2(CCCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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